molecular formula C26H41NP2 B1277518 Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine CAS No. 666856-94-6

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine

Cat. No.: B1277518
CAS No.: 666856-94-6
M. Wt: 429.6 g/mol
InChI Key: OHWMYFBSMLPIRY-UHFFFAOYSA-N
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Description

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS 666856-94-6) is a prominent diarylamido/bis(phosphine) compound that serves as a versatile precursor for redox-active "PNP-type" pincer ligands . Its molecular framework allows it to coordinate with various metals to form complexes where the ligand exhibits non-innocent, or redox-active, behavior. This means the ligand moiety itself can participate in electron transfer processes, making these complexes highly valuable in studying and facilitating multi-electron transformations . This ligand is scientifically recognized for its role in the electrochemical generation of aminyl-radical complexes with Group 10 metals, including Nickel (Ni), Palladium (Pd), and Platinum (Pt) . Research applications of these complexes are extensive, covering catalytic organic transformations and providing fundamental insights into electronic structure and reaction mechanisms. The ligand's structure is integral to complexes used in state-of-the-art investigations involving in situ spectroelectrochemical techniques such as EPR and UV-Vis spectroscopy, supported by Density Functional Theory (DFT) calculations . Furthermore, palladium complexes derived from this ligand have been identified as active catalysts in the dehydrogenation of formic acid, highlighting its utility in developing energy-relevant catalytic processes . The compound is typically supplied as a white to off-white powder and must be stored under an inert atmosphere to preserve its stability and reactivity . It is intended for research purposes only in specialized fields such as organometallic chemistry, catalysis, and materials science.

Properties

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMYFBSMLPIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666856-94-6
Record name Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
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Preparation Methods

General Synthetic Strategy

  • Starting Material: Typically, a 2-bromo-4-methyl aniline or related halogenated aryl amine is used as the precursor.
  • Phosphination Step: The key step involves the nucleophilic substitution or metal-catalyzed coupling of di-i-propylphosphine groups onto the aryl ring at the ortho position relative to the amine.
  • Amine Backbone Formation: The amine nitrogen serves as a bridging atom connecting two phosphino-substituted aryl groups, forming the bisphosphinoamine structure.

Typical Reaction Conditions

  • Halogenation: Selective halogenation of the aryl precursor is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., HCl, acetic acid, or Lewis acids like AlCl3) to introduce the halogen at the ortho position.
  • Phosphination: The halogenated intermediate is reacted with di-i-propylphosphine reagents, often under palladium or nickel catalysis, or via lithiation followed by reaction with chlorodi-i-propylphosphine.
  • Amine Coupling: The bis(aryl)amine is formed by coupling two phosphino-substituted aryl units through the amine nitrogen, sometimes via Buchwald-Hartwig amination or related cross-coupling methods.
  • Purification: Organic solvent extraction, washing, and recrystallization are employed to purify the final ligand.

Representative Synthetic Scheme (Inferred)

Step Reagents/Conditions Description
1. Halogenation Br2 or NBS, acid catalyst Selective bromination at ortho position of 4-methyl aniline
2. Lithiation n-BuLi or similar base Formation of aryl lithium intermediate
3. Phosphination ClP(i-Pr)2 (chlorodi-i-propylphosphine) Nucleophilic substitution to install di-i-propylphosphino groups
4. Amine coupling Pd or Ni catalyst, base Formation of bis(aryl)amine backbone
5. Purification Organic solvent extraction, recrystallization Isolation of pure this compound

Alternative Routes and Catalytic Methods

While direct synthesis routes are standard, recent research on related phosphine ligands suggests catalytic olefination and carbene insertion techniques could be adapted to modify or functionalize such ligands post-synthesis. However, these are more relevant for ligand functionalization rather than initial preparation.

Research Findings and Yield Data

  • Yield Efficiency: Literature indicates that multi-step syntheses of similar bisphosphinoamines can involve 5 to 9 reaction steps, with overall yields ranging from 10% to over 80%, depending on optimization.
  • Purity and Characterization: The final product is characterized by ^31P NMR spectroscopy, showing distinct signals for phosphine moieties, and by ^1H and ^13C NMR for the aromatic and amine backbone. Crystallographic data confirms the bisphosphinoamine structure.
  • Storage and Stability: The compound is sensitive to air and moisture; thus, it is stored at low temperatures (2–8°C) and protected from light to prevent degradation.

Data Table: Key Parameters in Preparation

Parameter Details
Starting Material 2-bromo-4-methyl aniline or equivalent
Phosphination Agent Chlorodi-i-propylphosphine
Catalysts Pd, Ni, or base-mediated lithiation
Solvents Toluene, benzene, acetonitrile, methanol
Temperature Range -78°C to reflux depending on step
Reaction Time 15 min to several hours
Purification Methods Extraction, washing, recrystallization
Yield Range 40% to 82% (depending on step optimization)
Storage Conditions 2–8°C, dark, inert atmosphere recommended

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the phosphine groups.

    Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using various reagents, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride, although less commonly used.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the compound, although specific products depend on the reducing conditions.

    Substitution: Substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
The compound acts as a bidentate ligand, coordinating through its phosphine groups to metal centers. This coordination enhances the reactivity of the metal-ligand complex, facilitating various catalytic processes.

Catalytic Applications

  • Hydrogenation : The compound is utilized in hydrogenation reactions where it stabilizes metal catalysts, improving reaction rates and selectivity.
  • Cross-Coupling Reactions : It plays a crucial role in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Synthesis

The use of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine in pharmaceutical synthesis has been documented extensively. Its role as a ligand in palladium-catalyzed amination reactions has led to significant advancements in drug development.

Case Studies

  • GlaxoSmithKline : Utilized the ligand in synthesizing novel imidazo[1,2-a]pyridines with potent activity against the herpes virus .
  • Pfizer : Employed the ligand for synthesizing κ-opioid receptor agonists, which have potential applications as non-addictive analgesics .

Industrial Applications

In industrial settings, this compound is applied in the synthesis of fine chemicals and pharmaceuticals. Its effectiveness as a ligand enhances the efficiency and selectivity of chemical reactions, making it valuable for large-scale production.

Application AreaSpecific Use CaseBenefits
CatalysisHydrogenation and cross-couplingIncreased yield and selectivity
Pharmaceutical SynthesisSynthesis of antiviral compoundsImproved reaction conditions
Fine Chemical ProductionSynthesis of specialty chemicalsEnhanced efficiency in production

Biological Applications

While specific biological applications are less documented, similar phosphine compounds have been explored for their potential as enzyme inhibitors or drug delivery systems. The structural characteristics of this compound suggest possible avenues for further research in medicinal chemistry.

Electrochemical Properties

Recent studies have highlighted the electrochemical behavior of this compound when forming complexes with metals like nickel, palladium, and platinum. These complexes exhibit unique electrochemical properties that can be harnessed for various applications, including sensors and energy storage devices .

Mechanism of Action

The mechanism of action of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine primarily involves its role as a ligand. The compound coordinates with metal centers through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The amine group may also play a role in stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

  • Bis[2-(diisopropylphosphino)ethyl]amine
  • Bis[2-(diphenylphosphino)phenyl]amine
  • Bis[2-(di-tert-butylphosphino)phenyl]amine

Comparison: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is unique due to the presence of the 4-methylphenyl ring and the specific arrangement of the diisopropylphosphino groups. Compared to Bis[2-(diisopropylphosphino)ethyl]amine, it has a more rigid structure due to the aromatic ring, which can influence its coordination behavior and catalytic properties. The presence of the methyl group also adds steric bulk, which can affect the compound’s reactivity and selectivity in catalytic processes.

Biological Activity

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (commonly referred to as bis(dipropylphosphino)amine) is a bidentate ligand widely studied for its biological and catalytic properties. This compound plays a significant role in various chemical reactions, particularly in palladium-catalyzed processes, and has shown potential biological activities, including antitumor effects.

Chemical Structure and Properties

The chemical formula for this compound is C26H41NP2C_{26}H_{41}NP_2. Its structure features two di-i-propylphosphino groups attached to a central amine, providing it with unique steric and electronic properties that enhance its reactivity in coordination chemistry.

Biological Activity Overview

  • Antitumor Activity :
    • Recent studies have reported that palladium complexes formed with bis(dipropylphosphino)amine exhibit significant antitumor activity. For instance, palladium(II) complexes with this ligand have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve DNA intercalation or groove binding, which disrupts cellular processes leading to apoptosis in cancer cells .
  • Mechanistic Studies :
    • Research indicates that the biological activity of these complexes may be attributed to their ability to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress can trigger apoptotic pathways, making these compounds potential candidates for further development in cancer therapy .
  • Pharmaceutical Applications :
    • The utility of bis(dipropylphosphino)amine extends beyond its antitumor properties; it has been effectively employed as a ligand in various palladium-catalyzed reactions that are crucial for synthesizing pharmaceutical compounds. For example, its role in the synthesis of selective estrogen receptor modulators highlights its importance in drug development .

1. Antitumor Activity Against HepG2 Cell Lines

A study evaluated the cytotoxic effects of palladium complexes containing bis(dipropylphosphino)amine on HepG2 human hepatoblastoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with the palladium complex exhibiting higher cytotoxicity compared to free ligands. The complex induced apoptosis through ROS generation and subsequent activation of caspase pathways .

2. Synthesis of Pharmaceuticals

In another case, bis(dipropylphosphino)amine was utilized as a ligand in the synthesis of novel imidazo[1,2-a]pyridines with antiviral properties against the herpes virus. The reaction conditions optimized with this ligand led to significantly improved yields compared to other traditional ligands like BINAP, showcasing its effectiveness in pharmaceutical synthesis .

Data Table: Biological Activities and Findings

Study Compound Cell Line Activity Mechanism
Study 1Pd(II) complex with bis(dipropylphosphino)amineHepG2Cytotoxicity (57.6%)ROS generation, apoptosis
Study 2Imidazo[1,2-a]pyridine derivativeNot specifiedAntiviral activityPalladium-catalyzed synthesis
Study 3Nickel(II) complex with phosphine ligandsVariousAntitumor activityDNA intercalation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, and how is purity validated?

  • Methodological Answer : The synthesis typically involves phosphine ligand assembly via nucleophilic substitution or metal-mediated coupling. For example, reacting 4-methyl-2-bromoaniline derivatives with di-iso-propylphosphine under inert conditions (e.g., Schlenk line) yields the target ligand. Purification via column chromatography (hexane/ethyl acetate) is critical to remove unreacted phosphine precursors. Purity validation requires 31^{31}P NMR to confirm absence of oxidized phosphine species (e.g., phosphine oxides) and elemental analysis (C, H, N) to verify stoichiometry. Air-sensitive handling (glovebox/argon) is essential to prevent degradation .

Q. How does this ligand enhance catalytic performance in cross-coupling reactions compared to analogous phosphines?

  • Methodological Answer : The ligand’s steric bulk (di-iso-propyl groups) and electron-donating methyl substituents modulate metal center reactivity. For instance, in palladium-catalyzed Suzuki-Miyaura couplings, its strong σ-donor capability stabilizes Pd(0) intermediates, reducing catalyst deactivation. Comparative studies involve kinetic analysis (e.g., turnover frequency measurements) and spectroscopic monitoring (e.g., in situ 31^{31}P NMR) to track metal-ligand coordination dynamics. Benchmarks against triphenylphosphine or BINAP derivatives reveal improved stability under aerobic conditions due to reduced oxidation susceptibility .

Q. What protocols ensure safe handling and long-term storage of this air-sensitive ligand?

  • Methodological Answer : Storage under argon in flame-sealed ampoules or Schlenk flasks prevents oxidation. Handling requires gloveboxes or Schlenk techniques with rigorous deoxygenation of solvents (e.g., THF, toluene) via freeze-pump-thaw cycles. Contamination checks via 31^{31}P NMR (peak at ~20 ppm for oxidized species) should precede experimental use. Safety protocols mandate PPE (nitrile gloves, lab coat) and dedicated waste containers for phosphine-contaminated materials, disposed via approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers design experiments to probe ligand-metal binding modes and their impact on catalytic selectivity?

  • Methodological Answer : Employ a combination of X-ray crystallography (for solid-state structures) and DFT calculations to map coordination geometries. Variable-temperature 1^{1}H/31^{31}P NMR in solution identifies dynamic binding (e.g., fluxionality). Catalytic testing with substituted aryl halides (e.g., ortho- vs. para-substituted substrates) reveals steric/electronic effects on selectivity. Controlled poisoning experiments (e.g., adding PPh3_3) quantify ligand exchange rates .

Q. What strategies resolve contradictions in reported catalytic efficiencies across different reaction systems?

  • Methodological Answer : Systematically isolate variables:

  • Substrate scope : Test electron-deficient vs. electron-rich substrates.
  • Metal precursor : Compare Pd(OAc)2_2, Pd2_2(dba)3_3, or Ni(COD)2_2.
  • Solvent effects : Polar aprotic (DMF) vs. non-polar (toluene) media.
    Reproducibility requires strict oxygen/moisture exclusion (e.g., Karl Fischer titration for solvent dryness). Meta-analyses of literature data should account for unreported impurities (e.g., trace metals in solvents) using ICP-MS .

Q. Which computational approaches best predict the ligand’s electronic properties and their role in reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis set calculates Natural Bond Orbital (NBO) charges to quantify electron donation. Time-dependent DFT models UV-Vis spectra for charge-transfer transitions. Mechanistic studies (e.g., transition-state optimization) clarify oxidative addition/reductive elimination barriers in cross-coupling. Validation via correlation with experimental kinetics (Eyring plots) ensures model accuracy .

Q. How can the environmental fate and degradation pathways of this ligand be assessed in ecological risk studies?

  • Methodological Answer : Conduct OECD 301B biodegradability tests under aerobic/anaerobic conditions. Use LC-MS/MS to track hydrolysis products (e.g., phosphine oxides). Soil adsorption studies (OECD 106) measure Koc_{oc} values to assess mobility. Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) evaluate acute toxicity. Long-term stability in water/sediment systems (OECD 308) identifies persistent metabolites .

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